Cas no 2137696-92-3 (Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate)

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate structure
2137696-92-3 structure
商品名:Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate
CAS番号:2137696-92-3
MF:C13H19BrO2S
メガワット:319.25776219368
CID:6317736
PubChem ID:165454101

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate
    • EN300-716664
    • 2137696-92-3
    • Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate
    • インチ: 1S/C13H19BrO2S/c1-5-13(3,4)8-9-7-10(14)17-11(9)12(15)16-6-2/h7H,5-6,8H2,1-4H3
    • InChIKey: GDKNXOJWASTHTB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C(=O)OCC)S1)CC(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 318.02891g/mol
  • どういたいしつりょう: 318.02891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 54.5Ų

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-716664-1.0g
ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate
2137696-92-3
1g
$0.0 2023-06-06

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate 関連文献

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylateに関する追加情報

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate: A Comprehensive Overview

Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate, with the CAS number 2137696-92-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene ring is substituted at positions 5 and 3 with a bromine atom and a bulky 2,2-dimethylbutyl group, respectively. Additionally, the compound features an ethyl ester group at position 2 of the thiophene ring.

The structure of Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate makes it an interesting candidate for various applications. The thiophene moiety is known for its unique electronic properties, which have been extensively studied in the context of organic electronics. Recent research has highlighted the potential of thiophene derivatives in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The presence of the bulky 2,2-dimethylbutyl group introduces steric hindrance, which can influence the electronic properties and stability of the compound. This makes it a valuable molecule for exploring structure-property relationships in organic semiconductors.

The synthesis of Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the alkylation of a bromothiophene derivative followed by esterification to introduce the ethyl group. The choice of reagents and reaction conditions plays a critical role in ensuring high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of applications, Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate has shown promise in drug delivery systems due to its ability to act as a carrier for bioactive molecules. The bromine atom can serve as a site for further functionalization, allowing for the attachment of various pharmacophores or targeting ligands. Additionally, the compound's solubility properties make it suitable for use in lipid-based formulations or polymer matrices.

Recent studies have also explored the use of Ethyl 5-bromo-3-(2,2-dimethylbutyl)thiophene-2-carboxylate in bioimaging applications. The thiophene ring's fluorescence properties can be tuned by modifying substituents, enabling its use as a fluorescent probe for detecting specific analytes or cellular components. This area of research is particularly promising given the increasing demand for non-invasive diagnostic tools in medicine.

The bulky 2,2-dimethylbutyl substituent in this compound also confers unique mechanical properties that are advantageous in polymer science. Researchers have investigated its potential as a building block for high-performance polymers with enhanced thermal stability and mechanical strength. These polymers could find applications in aerospace materials or advanced composites.

In conclusion, Ethyl 5-bromo-3-(

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